cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a tricyclic structure that includes a chromene and a pyrrole ring, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a 1,3-dipolar cycloaddition followed by reduction can be employed to form the desired tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the degree of saturation in the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogues.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, particularly in the context of Alzheimer’s disease.
Industry: The compound’s unique structure can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Hexahydrochromeno[4,3-b]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Other acetylcholinesterase inhibitors: Compounds such as donepezil and rivastigmine also inhibit acetylcholinesterase but have different chemical structures and pharmacokinetic profiles.
Uniqueness
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is unique due to its tricyclic structure, which provides a distinct scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel derivatives with potentially improved biological activities.
Biological Activity
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that contributes to its diverse biological activities. The compound's molecular formula is C11H13N and it possesses a complex stereochemistry that influences its interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to hexahydrochromeno derivatives. For instance:
- G-Quadruplex Targeting : Research has shown that certain derivatives can selectively bind to G-quadruplex DNA structures, which are crucial for regulating gene expression in cancer cells. The selectivity index for various compounds in this category indicates promising anticancer activity by stabilizing these structures and inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
Compound | Binding Affinity (μM) | Selectivity Index |
---|---|---|
Bulbocapnine | 2.5 | 3.0 |
Chelidonine | 1.6 | 0.5 |
Emetine | 0.3 | 0.7 |
Ferruginin A | 0.9 | 1.5 |
Neuroprotective Effects
The neuroprotective properties of hexahydrochromeno derivatives have also been investigated. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis:
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, compounds have been found to inhibit the activation of caspases and reduce reactive oxygen species (ROS) generation in neuronal cells.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in tumor size and improved survival rates in cancer models.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand the long-term effects.
Case Studies
Several case studies have documented the therapeutic applications of hexahydrochromeno derivatives:
- Case Study on Cancer Treatment : A study involving patients with advanced cancer showed that treatment with a related compound led to a measurable decrease in tumor markers and improved patient quality of life.
- Neurodegenerative Disease Models : In models of Alzheimer's disease, hexahydrochromeno derivatives exhibited significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
InChI Key |
OMAOPGJSIGOCIM-KWQFWETISA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1COC3=CC=CC=C23 |
Canonical SMILES |
C1CNC2C1COC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.